N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and an imidazolidine ring. These structures are common in many pharmaceuticals and bioactive compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the nitrogen-containing rings and the various functional groups attached to them. For example, the pyridine ring is often involved in electrophilic substitution reactions .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A significant application of related pyrazolopyrimidines derivatives, including compounds similar to the one you're interested in, is in anticancer and anti-inflammatory treatments. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, revealing potential in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antibacterial Activity
Another crucial application is in the field of antibacterial agents. For instance, Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various bacteria. They found that pyrazolopyridines with a carboxamide group showed moderate to good antibacterial activity (Panda et al., 2011).
Antituberculosis Activity
Research by Jeankumar et al. (2013) highlights the potential use of thiazole-aminopiperidine hybrid analogues in antituberculosis activity. They designed and synthesized a series of such compounds, which were evaluated for their effectiveness against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Anti-HIV Activity
A study by Savant et al. (2018) explored the synthesis of novel pyrazolopyridone derivatives from oxoketene dithioacetals and evaluated their in vitro anti-HIV activity. Some compounds exhibited moderate to potent activity against HIV-1 and HIV-2 strains, suggesting a potential role in HIV treatment (Savant et al., 2018).
Antifungal Activity
Research into the antifungal applications of similar compounds has also been conducted. Wu et al. (2012) synthesized a series of pyrazole-4-carboxamide derivatives and assessed their effectiveness against various phytopathogenic fungi, finding some compounds with moderate antifungal activities (Wu et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-11-10-13(12-2-4-16-5-3-12)19-21(11)9-7-18-15(23)20-8-6-17-14(20)22/h2-5,10H,6-9H2,1H3,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMFJTBRBMUBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)N2CCNC2=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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